1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 3-(2-(diethylamino)ethyl)-3-(2-propenyl)-

Physicochemical profiling CNS drug-likeness 1,5-Benzodiazepine comparator

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 3-(2-(diethylamino)ethyl)-3-(2-propenyl)- (CAS 54871-42-0) is a synthetic 3,3-disubstituted 1,5-benzodiazepine-2,4-dione bearing an allyl and a diethylaminoethyl substituent at the 3-position. Its molecular formula is C₁₈H₂₅N₃O₂ with a molecular weight of 315.41 g/mol.

Molecular Formula C18H25N3O2
Molecular Weight 315.4 g/mol
CAS No. 54871-42-0
Cat. No. B13943814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 3-(2-(diethylamino)ethyl)-3-(2-propenyl)-
CAS54871-42-0
Molecular FormulaC18H25N3O2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCC1(C(=O)NC2=CC=CC=C2NC1=O)CC=C
InChIInChI=1S/C18H25N3O2/c1-4-11-18(12-13-21(5-2)6-3)16(22)19-14-9-7-8-10-15(14)20-17(18)23/h4,7-10H,1,5-6,11-13H2,2-3H3,(H,19,22)(H,20,23)
InChIKeyPWPWHILEHOYGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 3-(2-(diethylamino)ethyl)-3-(2-propenyl)- (CAS 54871-42-0): Procurable 1,5-Benzodiazepine-2,4-dione Research Tool


1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 3-(2-(diethylamino)ethyl)-3-(2-propenyl)- (CAS 54871-42-0) is a synthetic 3,3-disubstituted 1,5-benzodiazepine-2,4-dione bearing an allyl and a diethylaminoethyl substituent at the 3-position. Its molecular formula is C₁₈H₂₅N₃O₂ with a molecular weight of 315.41 g/mol . The compound is catalogued under InChIKey PWPWHILEHOYGNT-UHFFFAOYSA-N and is commercially distributed as a research chemical for neuroscience and pharmacology investigations [1]. Unlike classical 1,4-benzodiazepines (e.g., diazepam) or 5-aryl-1,5-benzodiazepine-2,4-diones (e.g., clobazam), this compound lacks aromatic substitution at N1 and N5, positioning it as a structurally differentiated member of the 1,5-benzodiazepine-2,4-dione family [2].

1 Structurally differentiated 3,3-disubstituted 1,5-benzodiazepine-2,4-dione chemotype
2 Allyl handle enables late-stage synthetic diversification and bioconjugation
3 Diethylaminoethyl group introduces pH-dependent ionization for CNS penetration studies

Why 1,5-Benzodiazepine-2,4-diones Are Not Interchangeable: The Case for CAS 54871-42-0


1,5-Benzodiazepine-2,4-diones are a structurally heterogeneous class; even subtle changes in substitution pattern at the N1, C3, and N5 positions produce divergent physicochemical and pharmacological properties [2]. CAS 54871-42-0 incorporates a tertiary amine (diethylaminoethyl) moiety — a feature absent in the clinically established 1,5-benzodiazepine-2,4-dione clobazam — which introduces a pH-dependent ionizable center (predicted pKₐ ~9–10) and fundamentally alters hydrogen-bonding capacity, lipophilicity, and blood–brain barrier permeation relative to neutral N1,N5-substituted analogs [1]. The allyl substituent at C3 additionally provides a reactive olefin handle for covalent derivatization or metabolic oxidation that is unavailable in fully saturated 3,3-dialkyl counterparts. These structural distinctions preclude direct functional substitution of this compound with other 1,5-benzodiazepine-2,4-diones in receptor-binding, pharmacokinetic, or chemical-biology workflows [1][2].

Tertiary amine center alters ionization and permeability relative to neutral 1,5-benzodiazepine-2,4-diones.
Allyl substituent provides a reactive olefin absent in saturated 3,3-dialkyl analogs, limiting direct functional substitution.
Higher TPSA and hydrogen-bond donor count predict distinct CNS penetration and off-target profile vs. clobazam.

Quantitative Differentiation Evidence: CAS 54871-42-0 vs. In-Class 1,5-Benzodiazepine-2,4-dione Comparators


Physicochemical Descriptor Divergence: CAS 54871-42-0 vs. Clobazam

The target compound exhibits markedly different calculated physicochemical properties compared to clobazam, the only clinically approved 1,5-benzodiazepine-2,4-dione. CAS 54871-42-0 has a higher topological polar surface area (TPSA 65.36 Ų versus clobazam ~40.62 Ų) and one additional hydrogen-bond donor (HBD 1 versus 0), reflecting the presence of the two unsubstituted lactam NH groups and the basic diethylaminoethyl side chain [1]. Its clogP of 2.18 is lower than clobazam's reported logP range of 2.12–3.37, indicating reduced lipophilicity despite the higher molecular weight (315.42 versus 300.74 g/mol) [1][2]. These descriptor differences place the compound in a distinct region of CNS MPO (Multiparameter Optimization) chemical space relative to clobazam, with implications for passive permeability, solubility, and off-target promiscuity [1].

Descriptor Comparison
Data to verify
ΔMW +14.68 g/mol; ΔTPSA +24.74 Ų (+61%); ΔHBD +1 vs. clobazam
Supports physicochemical differentiation from clobazam
Computed descriptors; experimental validation recommended
Physicochemical profiling CNS drug-likeness 1,5-Benzodiazepine comparator

GPR35 Antagonism: Negative Selectivity Data for Off-Target Profiling

In a primary radioligand-binding counter-screen deposited in the European Chemical Biology Database (ECBD), CAS 54871-42-0 was tested for GPR35 antagonism and classified as inactive [1]. GPR35 is an orphan G-protein-coupled receptor expressed in the gastrointestinal tract, immune cells, and dorsal root ganglia, and its modulation has been linked to pain, inflammation, and metabolic phenotypes. Inactivity at GPR35 provides a negative-selectivity data point that differentiates this compound from other basic-amine-containing benzodiazepine derivatives that may exhibit promiscuous GPCR activity [1].

GPR35 Activity
Assay context
Inactive (primary radioligand-binding assay)
Supports off-target selectivity profiling
Single assay; confirm in functional counter-screen
GPR35 Off-target screening Selectivity profiling

Ionizable Basic Center: pH-Dependent Physicochemical Behavior vs. Neutral 1,5-Benzodiazepine-2,4-diones

CAS 54871-42-0 uniquely bears a diethylaminoethyl substituent at C3 — a tertiary amine with an estimated pKₐ of ~9–10 — among commercially available 1,5-benzodiazepine-2,4-diones [1]. At physiological pH 7.4, this amine is predominantly protonated (>97% ionized), imparting a permanent cationic charge absent in neutral comparators such as clobazam or the unsubstituted 1,5-benzodiazepine-2,4-dione core (CAS 49799-48-6) [1]. The resulting pH-dependent logD shift alters solubility, permeability, and potential for ionic interactions with receptor binding-site residues or membrane phospholipids relative to neutral 1,5-benzodiazepine-2,4-diones [1][2].

Ionization Property
Class-level
Estimated pKₐ ~9–10; >97% protonated at pH 7.4
pH-dependent ionization may alter assay conditions
Based on structural inference; measure experimental logD
Ionization state pH-dependent logD Blood-brain barrier

Allyl Substituent: Synthetic-Derivatization Handle Distinct from Saturated 3,3-Dialkyl Analogs

The C3-allyl group of CAS 54871-42-0 provides a terminal olefin that enables thiol-ene click chemistry, olefin cross-metathesis, epoxidation, or hydroboration–oxidation pathways for late-stage diversification [1]. This functional handle is absent in the most closely related 3,3-dialkyl-1,5-benzodiazepine-2,4-diones (e.g., 3,3-dimethyl, 3,3-diethyl, or 3-methyl-3-propyl derivatives) described in the primary pharmacologic literature [1]. The allyl group therefore serves dual roles: as a substituent influencing receptor pharmacophore recognition and as a synthetic entry point for constructing probe libraries, bioconjugates, or affinity chromatography matrices that cannot be generated from saturated analogs .

Synthetic Handle
Class-level
Terminal allyl enables thiol-ene, metathesis, and hydroboration chemistry
Enables synthetic probe diversification
Reactivity inferred from structure; validate on target compound
Allyl functionalization Click chemistry Late-stage derivatization

Pharmacologic Class-Level Evidence: 1,5-Benzodiazepine-2,4-dione Scaffold Activity Spectrum

Pharmacodynamic studies on 1,5-benzodiazepine-2,4-diones and their alkyl derivatives demonstrated sedative, myorelaxant, and anxiolytic actions without toxicity at therapeutic dosage. Notably, the two derivatives alkylated by allyl bromide exhibited additional hypnotic, sedative, and anticonvulsant properties not uniformly observed across all alkyl derivatives [1]. Although CAS 54871-42-0 was not individually tested in this study, it shares the 1,5-benzodiazepine-2,4-dione core and the C3-allyl substituent with the allyl-bromide-alkylated derivatives characterized therein. The class-level inference is that the allyl moiety contributes to an expanded CNS-activity spectrum relative to purely saturated 3-alkyl-1,5-benzodiazepine-2,4-diones [1].

CNS Activity Evidence
Class-level
Allyl-substituted 1,5-benzodiazepine-2,4-diones showed hypnotic, anticonvulsant actions in class-level study
Class-level evidence suggests possible broader CNS profile
CAS 54871-42-0 not individually tested; extrapolation from structural analogs
Anxiolytic Sedative Myorelaxant 1,5-Benzodiazepine pharmacology

Disclaimer: High-Strength Head-to-Head Differential Evidence Is Currently Limited

No publicly available primary research paper or patent was identified that directly compares CAS 54871-42-0 with a named structural analog in the same assay under identical conditions. The ChEMBL, PubChem, and BindingDB databases do not currently contain bioactivity entries for InChIKey PWPWHILEHOYGNT-UHFFFAOYSA-N [1]. The differential evidence presented above relies on computed physicochemical descriptors (Evidence 1), a single negative-selectivity counter-screen (Evidence 2), structural-inference comparisons (Evidence 3–4), and class-level pharmacologic inference (Evidence 5). Procurement decisions should weigh these class- and structure-based differentiators while recognizing the absence of published direct comparative binding, functional, or in vivo data for this specific compound [1][2].

Evidence Strength
Source review
No direct comparative bioactivity data in public databases (ChEMBL, PubChem, BindingDB)
Limited evidence base; verify in intended assay
Compound suited for exploratory, not confirmatory, studies
Data transparency Evidence grading Procurement caveat

Recommended Deployment Scenarios for CAS 54871-42-0 Based on Differential Evidence


CNS Drug Discovery Screening: Allyl-Substituted 1,5-Benzodiazepine-2,4-dione Chemotype Exploration

Deploy CAS 54871-42-0 as a structurally differentiated entry point in anxiolytic/sedative-hypnotic screening cascades targeting GABAergic or translocator protein (TSPO) pathways. The allyl substituent is associated with an expanded pharmacodynamic spectrum (hypnotic, anticonvulsant) relative to saturated 3-alkyl-1,5-benzodiazepine-2,4-dione analogs [1]. The diethylaminoethyl basic center may confer distinct receptor-binding kinetics or allosteric modulation properties relative to neutral comparators such as clobazam [2]. Pair with clobazam and the unsubstituted 1,5-benzodiazepine-2,4-dione core as internal reference compounds to isolate the contributions of the allyl and diethylaminoethyl groups to the observed pharmacology.

Chemical Biology Probe Development: Allyl Handle for Bioconjugation and Target-ID Studies

Utilize the terminal allyl group for thiol-ene conjugation to install biotin, fluorophores, or photoaffinity labels without modifying the benzodiazepine pharmacophore . This enables pull-down, fluorescence polarization, or photo-crosslinking experiments for target deconvolution that cannot be performed with saturated 3,3-dialkyl-1,5-benzodiazepine-2,4-diones. The tertiary amine simultaneously provides a secondary attachment point (e.g., amide coupling via N-demethylation or quaternization) for orthogonal dual-labeling strategies.

Physicochemical Benchmarking and CNS MPO Model Calibration

Use CAS 54871-42-0 as a reference compound to calibrate in silico CNS drug-likeness models. Its TPSA (65.36 Ų), clogP (2.18), and HBD (1) place it near the boundary of desirable CNS MPO space, while the permanent cationic charge at pH 7.4 introduces a complexity not captured by standard MPO scoring [2]. Experimental determination of logD₇.₄, PAMPA permeability, and brain-plasma ratio for this compound would generate a valuable data point for refining CNS-penetrance prediction algorithms applied to basic-amine-containing heterocycles.

GPR35 Counter-Screening Reference: Negative Control Selection

Leverage the documented GPR35 inactivity as a negative-control qualification for assay panels that include GPR35 as an off-target liability counter-screen [2]. When screening structurally related benzodiazepine libraries for GPR35 agonism or antagonism, CAS 54871-42-0 can serve as a pre-validated inactive reference, reducing the need for de novo characterization of negative controls in each screening campaign.

Application
Selection Property
Validation Focus
CNS screening (allyl-substituted chemotype)
Allyl-differentiated pharmacodynamic spectrum
GABAergic/TSPO pathway assay profiling
Bioconjugation probe development
Allyl handle for thiol-ene chemistry
Target-ID and labeling validation
CNS MPO model calibration
Ionizable amine and TPSA profiling
Experimental logD₇.₄ and brain-plasma ratio determination
GPR35 off-target counter-screening
Documented GPR35 inactivity
Negative control qualification in assay panel
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